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GSK690693 is a potent, ATP-competitive pan-Akt kinase inhibitor with demonstrated anti-
proliferative and apoptotic effects in various cancer cell lines.[1][2] While exhibiting high affinity
for Akt isoforms, a comprehensive understanding of its kinase selectivity is crucial for
interpreting experimental results and anticipating potential off-target effects in drug
development. This guide provides a comparative analysis of GSK690693's cross-reactivity with
other kinases, supported by available experimental data and methodologies.

Kinase Inhibition Profile of GSK690693

GSK690693 demonstrates low nanomolar potency against all three Akt isoforms.[3][4][5][6][7]
However, screening against broader kinase panels has revealed cross-reactivity with several
other kinases, primarily within the AGC, CAMK, and STE kinase families.[3][4]

Table 1: Comparative Kinase Inhibition by GSK690693
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Kinase Family Kinase Target IC50 (nM)
AGC Aktl 2
Akt2 13

Akt3 9

PKA 24

PrkX 5

PKC isozymes 2-21

CAMK AMPK 50
DAPK3 81

STE PAK4 10
PAKS 52

PAK6 6

Data compiled from multiple sources.[3][4][8]

Signaling Pathway Context

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the
primary targets of GSK690693, as well as the key off-target kinases identified in screening
assays. Understanding these interactions is vital for designing experiments and interpreting
cellular responses to GSK690693 treatment.
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Caption: PI3K/Akt signaling and GSK690693 targets.

Experimental Methodologies for Kinase Profiling
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The selectivity of GSK690693 has been assessed using various in vitro kinase activity and
binding assays.[3] A general workflow for these assessments is outlined below.
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Caption: General workflow for in vitro kinase profiling.

Key Experimental Details:

» Kinase Source: For primary target validation, His-tagged full-length Aktl, 2, and 3 were
expressed in and purified from baculovirus systems.[3][8]
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o Akt Activation: Purified Akt enzymes were activated by PDK1 (phosphorylating Thr308) and
MK2 (phosphorylating Ser473) prior to the inhibition assay.[3][8]

e Assay Principle: The inhibitory activity of GSK690693 was determined by measuring the
reduction in the phosphorylation of a specific peptide substrate in the presence of the
compound.[3][8] The assays were typically run at ATP concentrations close to the Km for
each kinase to provide a more accurate estimation of the IC50 value.[3]

o Broad Kinase Screening: The broader selectivity profiling was conducted against large
panels of kinases (over 250 unique kinases) using multiple platforms, including in-house
assays at GlaxoSmithKline, the IC50 Profiler Express panel from Upstate (now
MilliporeSigma), and binding assays from Ambit Biosciences (now part of DiscoveRXx).[3]
These panels employed various methodologies, such as filter-binding activity assays and
phage display technology.[3]

o Cellular Assays: To confirm the on-target activity in a cellular context, the inhibition of the
phosphorylation of downstream Akt substrates such as GSK3[3, FKHR/FKHRL1, and
PRAS40 was measured in tumor cell lines using methods like ELISA and Western blotting.[3]

Conclusion

GSK690693 is a highly potent inhibitor of Akt kinases. However, researchers should be aware
of its cross-reactivity with other kinases, particularly within the AGC, CAMK, and STE families.
The provided data and methodologies offer a foundation for designing experiments that
account for these potential off-target effects. When utilizing GSK690693 as a chemical probe, it
is advisable to include control experiments to delineate the effects of Akt inhibition from those
potentially caused by the inhibition of other kinases. This may involve the use of structurally
distinct Akt inhibitors or genetic approaches to validate key findings.
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kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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